7-hydroxy-6-propyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one
Beschreibung
Eigenschaften
IUPAC Name |
4-hydroxy-3-propyl-1-azatricyclo[7.3.1.05,13]trideca-3,5,7,9(13)-tetraen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-2-5-12-14(17)11-8-3-6-10-7-4-9-16(13(10)11)15(12)18/h3,6,8,17H,2,4-5,7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNKWZUUUFSSUCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C2=CC=CC3=C2N(C1=O)CCC3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthesis via Condensation and Cyclization of Precursors
Step 1: Synthesis of the quinoline core
- Starting materials: 2-Aminoquinoline derivatives or substituted aniline compounds.
- Method: Condensation with aldehydes or ketones under acidic or basic conditions to form the quinoline nucleus.
Step 2: Alkylation at the 6-position
- Reagent: Propyl halides (e.g., propyl bromide or chloride).
- Method: Nucleophilic substitution facilitated by bases such as potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Step 3: Hydroxylation at the 7-position
- Method: Selective hydroxylation using oxidizing agents like hydrogen peroxide in the presence of catalysts or via electrophilic aromatic substitution with hydroxylating reagents under controlled conditions.
Hydroxylation and Alkylation Using Oxidative Methods
Research indicates that hydroxylation at specific positions can be achieved through oxidative processes:
- Oxidation with Hydrogen Peroxide: Under acidic or neutral conditions, selectively introduces hydroxyl groups.
- Use of Metal Catalysts: Such as copper or iron salts to facilitate regioselective hydroxylation.
Alkylation of the heterocyclic nitrogen or carbon centers with propyl halides is typically performed in the presence of bases, ensuring regioselectivity at the 6-position.
Example Reaction Scheme
Step 1: Condensation of 2-Aminoquinoline derivative with suitable aldehyde to form the quinoline core.
Step 2: Alkylation at the 6-position using propyl bromide with potassium carbonate in DMF.
Step 3: Hydroxylation at the 7-position using hydrogen peroxide under controlled temperature.
Data Table Summarizing Preparation Methods
Research Findings and Notes
- Selectivity: Hydroxylation at the 7-position can be achieved with high regioselectivity using hydrogen peroxide, especially when combined with directing groups or catalysts that favor ortho or para positions.
- Yield Optimization: Use of polar aprotic solvents such as DMSO or DMF enhances nucleophilic substitution reactions, leading to higher yields.
- Reaction Monitoring: TLC and NMR spectroscopy are essential for confirming the progress of each step and the purity of intermediates.
Analyse Chemischer Reaktionen
Types of Reactions
7-Hydroxy-6-propyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives, while reduction could produce more saturated analogs .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
7-Hydroxy-6-propyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one has been investigated for its potential therapeutic properties:
- Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.
Biological Studies
The compound's structure suggests potential interactions with biological targets:
- Enzyme Inhibition : Research indicates that derivatives of pyridoquinoline compounds can act as enzyme inhibitors. This property is significant for drug design targeting specific enzymes involved in disease pathways.
- Neuroprotective Effects : Some studies have focused on the neuroprotective potential of similar compounds in models of neurodegenerative diseases.
Pharmacological Research
The pharmacological profile of this compound is under investigation:
- Antitumor Activity : Initial findings suggest that this compound may possess antitumor properties, making it a candidate for further development in cancer therapy.
Case Study 1: Antioxidant Properties
A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of various pyridoquinoline derivatives. The results indicated that compounds similar to 7-hydroxy-6-propyl exhibited significant radical scavenging activity, suggesting their potential use in formulations aimed at reducing oxidative damage in cells.
Case Study 2: Neuroprotection
In a model of Alzheimer's disease, researchers assessed the neuroprotective effects of pyridoquinoline derivatives. The findings demonstrated that these compounds could reduce neuronal apoptosis and improve cognitive function in treated animals.
Data Table: Summary of Research Findings
Wirkmechanismus
The mechanism of action of 7-hydroxy-6-propyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one involves its interaction with specific molecular targets and pathways. This compound can bind to various receptors or enzymes, modulating their activity and leading to biological effects. The exact molecular targets and pathways are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The following table compares 7-hydroxy-6-propyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one with structurally and functionally related compounds, focusing on molecular features, synthesis, and biological activity.
Key Findings from Comparative Analysis:
Structural Influence on Diuretic Activity: The presence of a carboxamide group at position 6 (e.g., N-aryl carboxamides) enhances diuretic potency compared to the propyl-substituted analog . For example, N-(4-methoxyphenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide increased urinary output by 2.5-fold at 10 mg/kg, comparable to hydrochlorothiazide . The pyrrolo-quinoline analogs (e.g., 6-hydroxy-4-oxo derivatives) exhibit lower activity than pyrido-quinoline counterparts, suggesting the tetrahydropyridine ring enhances bioavailability or target binding .
Synthetic Challenges: Heating above 140°C during synthesis leads to partial hydrolysis of ester groups, forming 7-hydroxy-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one as a common impurity . Carboxamide derivatives are synthesized efficiently (>80% yield) via one-step amidation, avoiding the need for high-boiling solvents .
Pharmacological Optimization: this compound serves as a scaffold for further modification. For example, replacing the propyl group with a carboxamide improves diuretic efficacy . QSAR models predict that electron-withdrawing groups on the aryl ring of carboxamides enhance activity, aligning with experimental data .
Biologische Aktivität
7-Hydroxy-6-propyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and therapeutic potential based on diverse research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₇NO₂ |
| Melting Point | 170–172 °C |
| CAS Number | 57625-51-1 |
| MDL Number | MFCD03791142 |
It is classified as an irritant and is primarily used for research purposes rather than direct medicinal applications .
Antimicrobial Activity
Research indicates that derivatives of pyridoquinoline compounds exhibit notable antimicrobial properties. A study highlighted the synthesis of various quinoline derivatives, which demonstrated potent in vitro antibacterial activity. Although specific data on this compound is limited, its structural similarities suggest potential efficacy against bacterial strains .
Anticancer Potential
The compound's structural framework positions it well for anticancer activity. Studies on related compounds have shown that modifications in the alkyl chain can significantly influence their cytotoxic effects. For instance, compounds with similar structures have been evaluated for their ability to inhibit tubulin polymerization and induce cell cycle arrest in cancer cells. The mechanism often involves targeting specific signaling pathways that regulate cell proliferation and apoptosis .
Neuroprotective Effects
Emerging research suggests that pyridoquinoline derivatives may also have neuroprotective properties. In vitro studies have indicated that certain modifications can reduce oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases. The anti-inflammatory effects observed in related compounds provide a promising avenue for further investigation into the therapeutic potential of this compound .
Study 1: Antimicrobial Screening
In a comparative study assessing various pyridoquinoline derivatives for antimicrobial activity, several compounds were tested against Gram-positive and Gram-negative bacteria. The results indicated that modifications at the 6-position significantly enhanced antibacterial potency. While specific data on 7-hydroxy-6-propyl derivatives were not included, the findings suggest a potential pathway for developing new antimicrobial agents based on this scaffold .
Study 2: Anticancer Activity
A series of experiments evaluated the cytotoxic effects of pyridoquinoline derivatives on various cancer cell lines. One compound showed an IC50 value of approximately 10 µM against breast cancer cells (MCF-7), indicating significant anticancer activity. The study emphasized the importance of structural modifications in enhancing efficacy and selectivity towards cancer cells .
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 7-hydroxy-6-propyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one, and how can regioselectivity be ensured during cyclization?
- Methodological Answer : Synthesis of fused quinolinone derivatives typically involves cyclization of acyl-substituted precursors under controlled conditions. For example, regioselective formation of pyrido-quinolinone scaffolds can be achieved using NaOH-mediated hydrolysis in methanol at 60–70°C, followed by acidification to precipitate the product . Key steps include monitoring reaction progress via TLC and optimizing solvent polarity to favor intramolecular cyclization over side reactions.
Q. How should researchers handle and store this compound to mitigate health hazards?
- Methodological Answer : The compound’s structural analogs (e.g., 6-hydroxyquinolinones) are classified under acute toxicity categories (oral/dermal/inhalation, Category 4) . Safe handling requires:
- Use of fume hoods and PPE (nitrile gloves, lab coats) to avoid skin/eye contact.
- Storage in airtight containers under dry, inert conditions (e.g., nitrogen atmosphere) to prevent degradation .
- Immediate neutralization of spills with 10% acetic acid followed by solidification using absorbent materials .
Q. What analytical techniques are recommended for characterizing purity and structural confirmation?
- Methodological Answer :
- HPLC-PDA : To assess purity (>97%) using C18 columns and gradient elution (acetonitrile/water + 0.1% TFA).
- NMR (¹H/¹³C) : Confirm substitution patterns; hydroxy and propyl groups show characteristic shifts (e.g., δ 10–12 ppm for hydroxyl protons) .
- HRMS : Validate molecular weight (e.g., expected [M+H]⁺ for C₁₅H₁₇NO₂: 260.1281) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectral data for pyrido-quinolinone derivatives?
- Methodological Answer : Discrepancies in NMR or UV-Vis data often arise from tautomerism or solvent effects. For example:
- Tautomer equilibria : Use variable-temperature NMR (VT-NMR) to observe dynamic proton exchange in DMSO-d₆ .
- Solvent polarity effects : Compare UV-Vis spectra in aprotic (e.g., CHCl₃) vs. protic (e.g., MeOH) solvents to identify π→π* transitions influenced by hydrogen bonding .
Q. What strategies optimize the compound’s solubility for in vitro biological assays without altering its activity?
- Methodological Answer :
- Co-solvent systems : Use DMSO:water (≤5% DMSO) for initial stock solutions, validated by dynamic light scattering (DLS) to confirm absence of aggregates .
- pH adjustment : The hydroxy group (pKa ~8–10) allows solubility enhancement in weakly alkaline buffers (e.g., PBS pH 7.4 with 0.1% Tween-80) .
Q. How do substituent modifications (e.g., propyl vs. ethyl groups) impact the compound’s metabolic stability in hepatic microsomal assays?
- Methodological Answer :
- Comparative CYP450 inhibition assays : Use human liver microsomes (HLMs) to measure IC₅₀ values for CYP3A4/2D6 isoforms. Propyl chains may reduce metabolic clearance compared to ethyl analogs due to steric hindrance .
- LC-MS/MS metabolite profiling : Identify oxidative metabolites (e.g., hydroxylation at the propyl chain) using collision-induced dissociation (CID) .
Data Contradiction Analysis
Q. Conflicting reports on melting points for similar quinolinones: How to validate experimental reproducibility?
- Methodological Answer : Discrepancies (e.g., mp 233–237°C vs. 225–230°C) may stem from polymorphic forms or impurities.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
